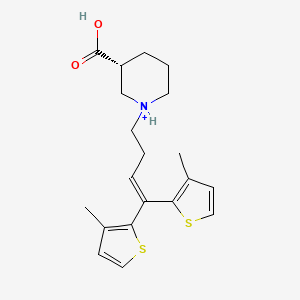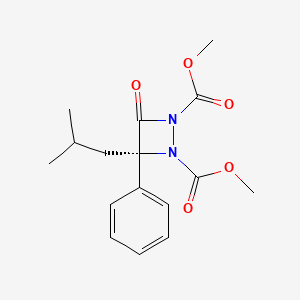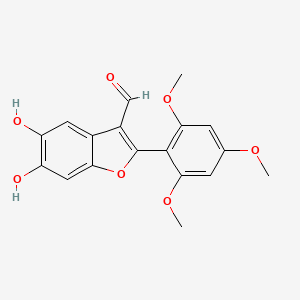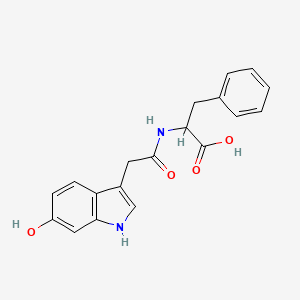
6-Hydroxyindole-3-acetylphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-hydroxyindol-3-yl)acetyl]phenylalanine is an N-acyl-amino acid obtained by formal condensation of the carboxy group of 6-hydroxyindole-3-acetic acid with the amino group of phenylalanine. It has a role as an Arabidopsis thaliana metabolite. It is a phenylalanine derivative, a member of hydroxyindoles, a N-acyl-amino acid and a secondary carboxamide. It derives from an indole-3-acetic acid.
Scientific Research Applications
Metabolic Pathways in Plants
- Metabolism in Arabidopsis thaliana: 6-Hydroxyindole-3-acetylphenylalanine (6-OH-IAA-Phe) is identified as a metabolite of indole-3-acetic acid (IAA) in Arabidopsis thaliana. It's biosynthesized from IAA-Phe, suggesting the formation of these amino acid conjugates of IAA in plants. 6-OH-IAA-Phe and similar metabolites are inactive as auxins, indicating no significant root growth inhibition in Arabidopsis (Kai et al., 2007).
Biochemical Synthesis and Analysis
Melanin Oxidation and Pigmentation
The oxidative process involving 3,4-dihydroxyphenylalanine (a related compound) leads to the formation of a red pigment, which enzymatically converts to melanin. This study helps in understanding the biochemistry of melanin, which might involve compounds like 6-hydroxyindole derivatives (Mason, 1948).
Chemiluminescence in Liquid Chromatography
6-Aminomethylphthalhydrazide, used as a sensitive chemiluminescence derivatization reagent for 5-hydroxyindoles, indicates potential applications in identifying and analyzing compounds like 6-hydroxyindole derivatives in complex biological samples (Ishida et al., 1997).
Neurochemical Studies
Brain Tryptophan Hydroxylation
Studies on the hydroxylation of tryptophan in neoplastic mast cells of mice reveal insights into the synthesis of 5-hydroxyindoles, providing a context for understanding the role of hydroxyindole derivatives in neurochemical processes (Levine et al., 1964).
Brain Serotonin Depletion in Experimental Conditions
Experiments involving the depletion of brain serotonin in cases like phenylketonuria give insights into the metabolism of serotonin and related 5-hydroxyindoles, potentially implicating derivatives like 6-hydroxyindole-3-acetylphenylalanine in such processes (Yuwiler et al., 1965).
properties
Product Name |
6-Hydroxyindole-3-acetylphenylalanine |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H18N2O4/c22-14-6-7-15-13(11-20-16(15)10-14)9-18(23)21-17(19(24)25)8-12-4-2-1-3-5-12/h1-7,10-11,17,20,22H,8-9H2,(H,21,23)(H,24,25) |
InChI Key |
XYOSMXFVURVKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



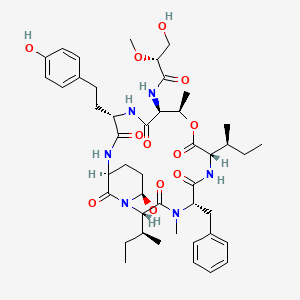
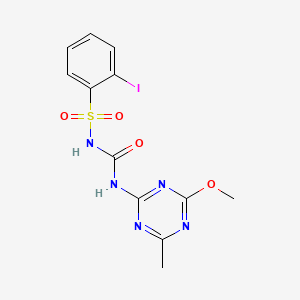

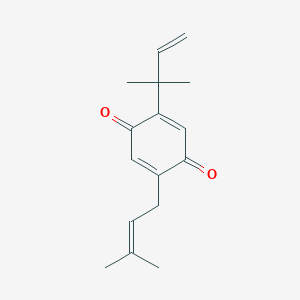
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
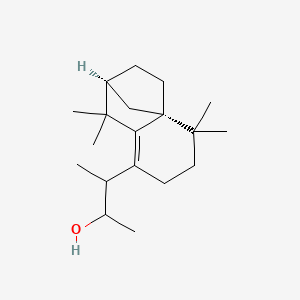
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
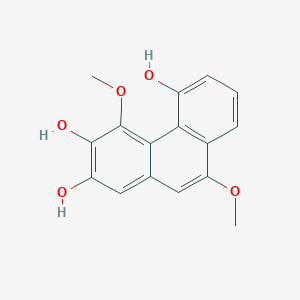
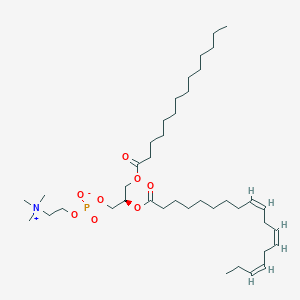
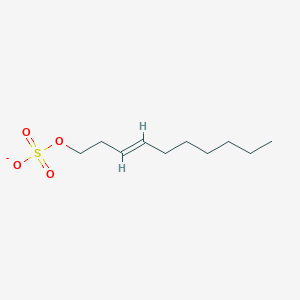
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
